(2Z)-2-(4-bromobenzylidene)[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one
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Overview
Description
2-[(Z)-1-(4-BROMOPHENYL)METHYLIDENE][1,3]THIAZOLO[3,2-A][1,3]BENZIMIDAZOL-3-ONE is a complex heterocyclic compound that features a thiazole ring fused with a benzimidazole ring. This compound is of significant interest due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(Z)-1-(4-BROMOPHENYL)METHYLIDENE][1,3]THIAZOLO[3,2-A][1,3]BENZIMIDAZOL-3-ONE typically involves the reaction of 2-aminothiazoles with (2Z)-1,3-diaryl-4-bromobut-2-en-1-one derivatives . The reaction conditions often include the use of solvents such as dichloromethane (CH₂Cl₂) and catalysts like N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures for handling brominated compounds and other reagents.
Chemical Reactions Analysis
Types of Reactions
2-[(Z)-1-(4-BROMOPHENYL)METHYLIDENE][1,3]THIAZOLO[3,2-A][1,3]BENZIMIDAZOL-3-ONE can undergo various chemical reactions, including:
Electrophilic substitution: The thiazole ring can participate in electrophilic substitution reactions due to the electron-rich nature of the ring.
Nucleophilic substitution: The presence of the bromine atom allows for nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Electrophiles: Such as bromine (Br₂) for electrophilic substitution.
Nucleophiles: Such as amines or thiols for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine could yield an amine-substituted thiazole derivative .
Scientific Research Applications
2-[(Z)-1-(4-BROMOPHENYL)METHYLIDENE][1,3]THIAZOLO[3,2-A][1,3]BENZIMIDAZOL-3-ONE has several scientific research applications, including:
Medicinal Chemistry: It is investigated for its potential as an anticancer agent due to its ability to interact with biological targets.
Biological Studies: The compound is studied for its antimicrobial and antifungal properties.
Chemical Research: It serves as a building block for synthesizing other complex heterocyclic compounds.
Mechanism of Action
The mechanism of action of 2-[(Z)-1-(4-BROMOPHENYL)METHYLIDENE][1,3]THIAZOLO[3,2-A][1,3]BENZIMIDAZOL-3-ONE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, its anticancer activity may be due to its ability to inhibit key enzymes involved in cell proliferation .
Comparison with Similar Compounds
Similar Compounds
Sulfathiazole: An antimicrobial drug with a thiazole ring.
Ritonavir: An antiretroviral drug containing a thiazole ring.
Abafungin: An antifungal drug with a thiazole ring.
Uniqueness
2-[(Z)-1-(4-BROMOPHENYL)METHYLIDENE][1,3]THIAZOLO[3,2-A][1,3]BENZIMIDAZOL-3-ONE is unique due to its fused thiazole-benzimidazole structure, which imparts distinct biological activities and chemical reactivity compared to other thiazole-containing compounds .
Properties
Molecular Formula |
C16H9BrN2OS |
---|---|
Molecular Weight |
357.2 g/mol |
IUPAC Name |
(2Z)-2-[(4-bromophenyl)methylidene]-[1,3]thiazolo[3,2-a]benzimidazol-1-one |
InChI |
InChI=1S/C16H9BrN2OS/c17-11-7-5-10(6-8-11)9-14-15(20)19-13-4-2-1-3-12(13)18-16(19)21-14/h1-9H/b14-9- |
InChI Key |
FQLZEKSEHJOOBU-ZROIWOOFSA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)N=C3N2C(=O)/C(=C/C4=CC=C(C=C4)Br)/S3 |
Canonical SMILES |
C1=CC=C2C(=C1)N=C3N2C(=O)C(=CC4=CC=C(C=C4)Br)S3 |
Origin of Product |
United States |
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